molecular formula C18H27N3O2 B2899459 N-(1-cyano-1-methylethyl)-2-{[(4-methoxy-3,5-dimethylphenyl)methyl](methyl)amino}-N-methylacetamide CAS No. 1280990-25-1

N-(1-cyano-1-methylethyl)-2-{[(4-methoxy-3,5-dimethylphenyl)methyl](methyl)amino}-N-methylacetamide

Cat. No.: B2899459
CAS No.: 1280990-25-1
M. Wt: 317.433
InChI Key: IIGWPPGLPXOVPG-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)-2-{[(4-methoxy-3,5-dimethylphenyl)methyl](methyl)amino}-N-methylacetamide is a useful research compound. Its molecular formula is C18H27N3O2 and its molecular weight is 317.433. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(1-cyano-1-methylethyl)-2-{(4-methoxy-3,5-dimethylphenyl)methylamino}-N-methylacetamide is a complex organic compound with potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in medicinal chemistry and drug development.

Chemical Structure

The compound can be structurally represented as follows:

C17H24N4O\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}

This structure includes a cyano group, a methoxy group, and a dimethylphenyl moiety, which may contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Research indicates that compounds with similar structural features often act as inhibitors or modulators of key biological pathways:

  • Monoamine Oxidase (MAO) Interaction : Compounds that resemble this structure may act as substrates for MAO, particularly MAO-B, which is implicated in neurotoxicity. Studies have shown that neurotoxic effects are often linked to the ability to be oxidized by MAO-B .
  • G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing signaling pathways related to neurotransmission and other physiological responses .

Biological Activity Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of N-(1-cyano-1-methylethyl)-2-{(4-methoxy-3,5-dimethylphenyl)methylamino}-N-methylacetamide.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
NeurotoxicityIdentified as a substrate for MAO-B; linked to dopaminergic neurotoxicity.
GPCR ModulationPotential modulation of neurotransmitter release through GPCR pathways.
Muscarinic Receptor AntagonismSimilar structures found to act as antagonists in muscarinic receptor pathways.

Case Studies

Case Study 1: Neurotoxicity Assessment
In a study evaluating several analogs of neurotoxic compounds, it was found that those capable of being oxidized by MAO-B exhibited significant neurotoxic effects. The implications for N-(1-cyano-1-methylethyl)-2-{(4-methoxy-3,5-dimethylphenyl)methylamino}-N-methylacetamide suggest a potential risk for similar neurotoxic outcomes based on its structural characteristics .

Case Study 2: GPCR Interaction
Research into compounds with methoxy and dimethyl groups has demonstrated their ability to modulate GPCR activity, influencing pathways related to cognition and mood regulation. This suggests that N-(1-cyano-1-methylethyl)-2-{(4-methoxy-3,5-dimethylphenyl)methylamino}-N-methylacetamide could similarly impact these pathways, warranting further investigation .

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-2-[(4-methoxy-3,5-dimethylphenyl)methyl-methylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-13-8-15(9-14(2)17(13)23-7)10-20(5)11-16(22)21(6)18(3,4)12-19/h8-9H,10-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGWPPGLPXOVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CN(C)CC(=O)N(C)C(C)(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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